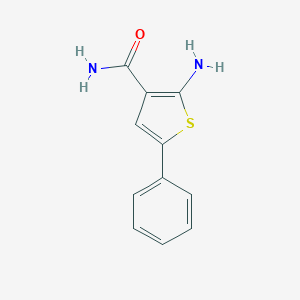

2-Amino-5-phenylthiophene-3-carboxamide

Vue d'ensemble

Description

La céphalothine est un antibiotique céphalosporine de première génération. C'était l'une des premières céphalosporines développées et elle est connue pour son activité antibactérienne à large spectre. La céphalothine est particulièrement efficace contre les bactéries Gram-positives et certaines bactéries Gram-négatives.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La céphalothine est synthétisée à partir de l'acide 7-aminocephalosporanique (7-ACA), obtenu à partir de la céphalosporine C. La synthèse implique l'acylation du 7-ACA avec l'acide thiophène-2-acétique en utilisant l'enzyme céphalosporine-C acylase . Les conditions optimales pour cette réaction enzymatique sont un pH de 6,5 et une température de 32°C .

Méthodes de Production Industrielle : La production industrielle de la céphalothine peut être réalisée par des méthodes chimiques et enzymatiques. La méthode chimique implique la désacylation de la céphalosporine C en utilisant des composés toxiques tels que l'iminoéther ou le chlorure de nitrosyle . La méthode enzymatique, qui est plus respectueuse de l'environnement, utilise des céphalosporine acylases pour convertir la céphalosporine C en 7-ACA, qui est ensuite acylé pour former la céphalothine .

Analyse Des Réactions Chimiques

Types de Réactions : La céphalothine subit diverses réactions chimiques, notamment :

Oxydation : La céphalothine peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir la céphalothine en ses alcools correspondants.

Substitution : La céphalothine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe acétoxy.

Réactifs et Conditions Courants :

Oxydation : Le peroxyde d'hydrogène ou les peracides sont des agents oxydants couramment utilisés.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux Produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Alcools.

Substitution : Divers dérivés de la céphalothine substitués.

4. Applications de la Recherche Scientifique

La céphalothine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des antibiotiques bêta-lactamines.

Biologie : Employé dans les tests microbiologiques pour étudier les mécanismes de résistance bactérienne.

Industrie : Utilisé dans l'industrie pharmaceutique pour la production d'autres antibiotiques céphalosporines.

5. Mécanisme d'Action

La céphalothine exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire des bactéries. Elle se lie aux protéines de liaison à la pénicilline (PBP), qui sont essentielles à la réticulation des chaînes de peptidoglycanes dans la paroi cellulaire bactérienne. Cette inhibition empêche la formation d'une paroi cellulaire fonctionnelle, ce qui entraîne la lyse et la mort des cellules bactériennes . Les principales cibles moléculaires de la céphalothine sont les PBP, y compris la D-alanyl-D-alanine carboxypeptidase et diverses protéines de liaison à la pénicilline .

Composés Similaires :

Céphalexine : Une autre céphalosporine de première génération ayant une activité antibactérienne similaire, mais des propriétés pharmacocinétiques différentes.

Céfazoline : Une céphalosporine de première génération ayant une demi-vie plus longue et une meilleure pénétration tissulaire que la céphalothine.

Céfuroxime : Une céphalosporine de deuxième génération ayant un spectre d'activité élargi contre les bactéries Gram-négatives.

Unicité : La céphalothine est unique en raison de son groupe acétoxy en position trois de la molécule, qui est métabolisé en désacétylcéphalothine. Ce métabolite a une activité beaucoup plus faible contre les bactéries Gram-positives et Gram-négatives, ce qui rend la céphalothine distincte dans son profil pharmacocinétique .

Applications De Recherche Scientifique

Medicinal Chemistry

Antituberculosis Activity

2-Amino-5-phenylthiophene-3-carboxamide has been identified as a promising candidate for the treatment of tuberculosis. It acts as an inhibitor of the DNA GyrB domain of Mycobacterium tuberculosis, showing effective inhibition at low concentrations while maintaining low toxicity to human cells .

Case Study: Inhibition Mechanism

Research indicates that this compound interacts with enzymes involved in bacterial fatty acid synthesis, crucial for the survival of Mycobacterium tuberculosis. Molecular docking studies have demonstrated its binding affinity to these targets, which is essential for optimizing its therapeutic efficacy.

Biological Research

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects and potential antibacterial activity against various pathogens. Its structural features contribute to these biological activities, making it a valuable candidate for further research in inflammatory diseases and infections .

Material Science

Conductive Polymers

In materials science, derivatives of this compound are being explored for their potential use in creating conductive polymers. These materials are vital for developing electronic devices and could lead to advancements in organic electronics .

Summary of Applications

- Pharmaceutical Development : Key intermediate in synthesizing drugs targeting neurological disorders and infectious diseases.

- Organic Synthesis : Versatile building block for creating complex organic molecules.

- Material Science : Potential applications in developing conductive polymers for electronic devices.

- Biological Research : Investigated for its effects on cellular processes and potential therapeutic benefits.

- Analytical Chemistry : Used as a standard reference material in various analytical methods.

Mécanisme D'action

Cephalothin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . The primary molecular targets of cephalothin are PBPs, including D-alanyl-D-alanine carboxypeptidase and various penicillin-binding proteins .

Comparaison Avec Des Composés Similaires

Cephalexin: Another first-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefazolin: A first-generation cephalosporin with a longer half-life and better tissue penetration compared to cephalothin.

Cefuroxime: A second-generation cephalosporin with an extended spectrum of activity against Gram-negative bacteria.

Uniqueness: Cephalothin is unique due to its acetoxy group at position three of the molecule, which is metabolized to desacetylcephalothin. This metabolite has a much lower activity against both Gram-positive and Gram-negative bacteria, making cephalothin distinct in its pharmacokinetic profile .

Activité Biologique

2-Amino-5-phenylthiophene-3-carboxamide is an organic compound characterized by a thiophene ring with an amino group and a phenyl group. Its molecular formula is C₁₁H₁₀N₂O₁S, and it has a molecular weight of approximately 218.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-tuberculosis agent.

Biological Activity Overview

Research indicates that this compound exhibits significant antimycobacterial activity, specifically against Mycobacterium tuberculosis (Mtb). It acts as a novel inhibitor of the DNA gyrase B (GyrB) domain, which is crucial for bacterial DNA replication and repair.

The compound's mechanism involves the inhibition of DNA replication processes in Mtb. Molecular docking studies suggest that it interacts effectively with enzymes responsible for bacterial fatty acid synthesis, which is vital for the survival of Mtb. This interaction is essential for understanding its therapeutic potential and optimizing its efficacy.

Efficacy Against Mycobacterium tuberculosis

A series of studies have demonstrated that this compound can inhibit the growth of Mtb at low concentrations while maintaining low toxicity to human cells. The compound has also shown potential anti-inflammatory properties, making it a candidate for further development in treating tuberculosis and other infections.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited Mtb growth at concentrations as low as 1 µM, showcasing its potential as a therapeutic agent.

- In Vivo Studies : Animal models treated with this compound showed reduced bacterial load in lungs, indicating its efficacy in vivo and supporting its further development as an anti-tuberculosis drug.

Comparative Analysis

To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-methylthiophene-3-carboxamide | Methyl group at position 5 | Moderate antibacterial activity |

| 2-Amino-5-benzylthiophene-3-carboxamide | Benzyl group at position 5 | Increased potency against Mtb |

| 2-Amino-thiophene-3-carboxylic acid | Lacks phenyl substitution | Lower biological activity compared to target compound |

Propriétés

IUPAC Name |

2-amino-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-10(14)8-6-9(15-11(8)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEGYTDIDBFUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351580 | |

| Record name | 2-amino-5-phenylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-35-4 | |

| Record name | 2-amino-5-phenylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-Amino-5-phenylthiophene-3-carboxamide derivatives against Mycobacterium tuberculosis?

A1: The provided abstract states that this compound derivatives were researched as potential inhibitors of the Mycobacterium tuberculosis DNA GyrB domain []. While the abstract does not delve into the specific interactions or downstream effects, it suggests that these compounds may exert their action by targeting the DNA GyrB domain, a subunit of DNA gyrase. DNA gyrase is an essential enzyme for bacterial DNA replication and is a validated target for antibacterial drug development. Further research, as detailed in the full paper (not provided), would likely elucidate the specific interactions and downstream effects of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.